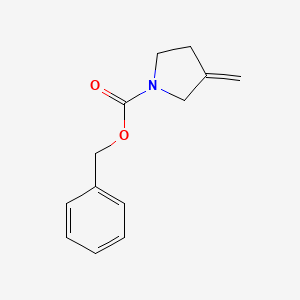

1-Cbz-3-methylenepyrrolidine

Descripción general

Descripción

1-Cbz-3-methylenepyrrolidine (1-Cbz-3-MP) is an organic compound derived from pyrrolidine and is commonly used in the synthesis of a variety of chemical compounds. It is a versatile intermediate with many applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 1-Cbz-3-MP is a cyclic amide that can be used as a building block for the synthesis of a range of molecules, including peptides, peptidomimetics, and other biologically active molecules.

Aplicaciones Científicas De Investigación

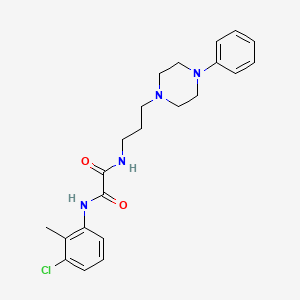

Drug Discovery

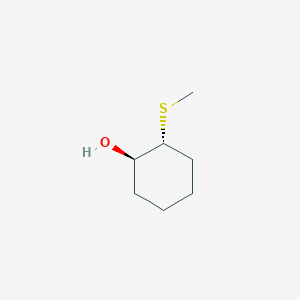

Pyrrolidine derivatives, including 1-Cbz-3-methylenepyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Asymmetric Synthesis

Pyrrolidine-based organocatalysts, which could potentially include 1-Cbz-3-methylenepyrrolidine, have been used in asymmetric synthesis . These catalysts have been used in reactions such as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, which is an asymmetric intramolecular aldol reaction .

Green Chemistry

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines, including 1-Cbz-3-methylenepyrrolidine, has had a strong impact, allowing synthetic efficiency to be increased and supporting the new era of green chemistry .

Construction of Complex Molecular Architectures

Asymmetric organocatalysis, which could involve 1-Cbz-3-methylenepyrrolidine, has emerged as a powerful tool for the facile construction of complex molecular architectures .

Development of New Catalysts

The structure of 1-Cbz-3-methylenepyrrolidine could potentially be fine-tuned or used as a basis for proposing completely new molecular entities that are able to efficiently catalyze transformations .

Biological Activity Studies

The different stereoisomers and the spatial orientation of substituents in compounds like 1-Cbz-3-methylenepyrrolidine can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

benzyl 3-methylidenepyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-11-7-8-14(9-11)13(15)16-10-12-5-3-2-4-6-12/h2-6H,1,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRAJGHBVXPIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cbz-3-methylenepyrrolidine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',3',4,5,5',6'-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]](/img/structure/B2812350.png)

![4,5-Dimethyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2812355.png)

![Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2812357.png)

![5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2812362.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812364.png)